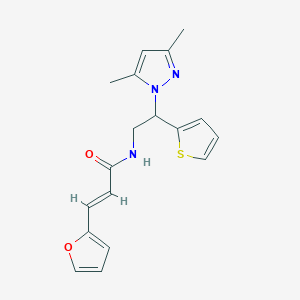

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide

Description

The compound (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide features a hybrid heterocyclic architecture comprising pyrazole, thiophene, and furan moieties. The pyrazole ring (3,5-dimethyl-substituted) and thiophene (2-yl position) are linked via an ethyl group, while the acrylamide chain connects to a furan-2-yl group. The stereochemistry (E-configuration) and substitution patterns influence its physicochemical properties, such as solubility, bioavailability, and intermolecular interactions .

Propriétés

IUPAC Name |

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-13-11-14(2)21(20-13)16(17-6-4-10-24-17)12-19-18(22)8-7-15-5-3-9-23-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFWHFYELBWZHK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Introduction of the thiophene group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the acrylamide group: The acrylamide functionality can be introduced through amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure might allow it to modulate specific biological pathways, offering potential as a treatment for various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional diversity.

Mécanisme D'action

The mechanism of action of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparaison Avec Des Composés Similaires

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

Structural Differences :

- Core: Shares a pyrazole-thiophene backbone but replaces the furan-2-yl acrylamide with a cyanoacrylamide group.

- Substituents : The pyrazole is phenyl-substituted at position 1, lacking the 3,5-dimethyl groups present in the target compound.

Functional Implications :

- The phenyl group may improve lipophilicity, affecting membrane permeability compared to the ethyl-linked thiophene in the target compound .

Synthesis : Prepared via condensation of carbonyl compounds and hydrazine, differing from the target compound’s synthetic route, which likely involves multi-step coupling of pre-functionalized heterocycles .

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-2-yl)acrylamide

Structural Differences :

- Thiophene Position : The thiophene is substituted at the 3-yl position instead of 2-yl, altering spatial orientation and π-stacking interactions.

Functional Implications :

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Structural Differences :

- Core : Replaces pyrazole with a triazole-thione system and incorporates chlorophenyl groups.

- Functional Groups: Features a benzylideneamino group and thiocarbonohydrazide, absent in the target compound.

Functional Implications :

- The triazole-thione system offers strong hydrogen-bonding capacity (N–H···S, O–H···S), which may enhance crystallinity compared to the target compound’s amide-dominated H-bonding.

Data Tables: Key Comparisons

Table 1: Structural and Functional Properties

Methodological Considerations for Similarity Assessment

- Computational Similarity Metrics : Tanimoto coefficients and pharmacophore mapping reveal moderate similarity (0.6–0.7) between the target compound and its pyrazole/thiophene analogues, driven by shared aromatic systems .

- Crystallography : SHELXL refinements (used in structural determinations of analogues ) highlight conformational differences, such as torsional angles in acrylamide linkers, impacting molecular packing .

Activité Biologique

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound that integrates pyrazole and thiophene moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 304.37 g/mol

The presence of the pyrazole and thiophene rings contributes significantly to its biological activity, as these heterocycles are often involved in interactions with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The compound in focus has been evaluated for its ability to reduce inflammation in various models.

The preliminary results suggest that this compound may exhibit comparable anti-inflammatory activity to established drugs like diclofenac.

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of cell proliferation and the induction of cell cycle arrest.

For example, a related study reported:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Apoptosis Induction |

| Paclitaxel | 27.6 | Induces apoptosis via microtubule stabilization |

These findings indicate that the compound may possess significant potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of thiophene and pyrazole derivatives have been well documented. The compound's ability to inhibit bacterial growth was evaluated against several strains.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

These results suggest that the compound may serve as a promising candidate for development into antimicrobial agents.

Case Studies

-

Study on Anti-inflammatory Effects :

A recent study synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects in vivo. The results indicated that compounds with similar structural features to the target compound exhibited significant reductions in edema in animal models. -

Anticancer Evaluation :

In vitro assays were conducted using various cancer cell lines, including breast cancer cells (MDA-MB-231). The results showed that certain derivatives led to significant cytotoxic effects, warranting further investigation into their mechanisms of action.

Q & A

Q. What are the typical synthetic pathways and key intermediates for this compound?

The synthesis involves multi-step organic reactions:

- Step 1: Preparation of 3,5-dimethyl-1H-pyrazole via reaction of acetylacetone with hydrazine hydrate under acidic conditions .

- Step 2: Synthesis of 2-(thiophen-2-yl)ethylamine by reducing thiophene-2-carboxaldehyde with ethylamine .

- Step 3: Coupling intermediates with 3-(furan-2-yl)acryloyl chloride under basic conditions to form the acrylamide backbone . Key intermediates include the pyrazole derivative and thiophene-ethylamine. Reaction progress is monitored using HPLC and NMR .

Q. Which analytical techniques are critical for structural characterization?

Q. What are the potential biological applications of this compound?

Structural features (pyrazole, thiophene, acrylamide) suggest:

- Anticancer activity: Interactions with kinases or DNA via π-π stacking and hydrogen bonding .

- Anti-inflammatory properties: Modulation of cyclooxygenase (COX) enzymes .

- Antimicrobial potential: Disruption of bacterial membrane proteins .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or impurities?

- Continuous flow reactors: Improve reaction homogeneity and scalability for intermediates like 2-(thiophen-2-yl)ethylamine .

- Catalyst screening: Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in acrylamide formation .

- DoE (Design of Experiments): Statistical optimization of temperature, solvent (e.g., ethanol vs. toluene), and stoichiometry .

Q. What computational methods predict the compound’s reactivity and conformation?

- Density Functional Theory (DFT): Models stereoelectronic effects of the acrylamide’s E-configuration .

- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., protein-ligand binding) .

- Retrosynthetic Analysis: Identifies optimal pathways using software like ChemAxon .

Q. How is stereochemical integrity (E-configuration) confirmed experimentally?

- NOESY NMR: Detects spatial proximity of protons to confirm planar geometry in the acrylamide group .

- X-ray Crystallography: Resolves 3D conformation, particularly for crystalline derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response assays: Validate efficacy thresholds (e.g., IC50 values) across cell lines .

- Targeted mutagenesis: Identifies binding residues in enzymes (e.g., kinase domains) to explain variability .

- Meta-analysis: Compare data across analogs (e.g., furan vs. thiophene derivatives) to isolate structural drivers .

Q. How are reaction mechanisms elucidated for functional group transformations?

- Kinetic Isotope Effects (KIE): Track isotopic labeling in oxidation/reduction steps (e.g., thiophene sulfoxidation) .

- In situ IR Spectroscopy: Monitors intermediate formation during acrylamide coupling .

- Electrospray Ionization MS (ESI-MS): Captures transient species in substitution reactions .

Methodological Notes

- Contradictions in Synthesis: Discrepancies in thiophene positioning (2-yl vs. 3-yl) across studies require careful validation via NMR or X-ray .

- Biological Assays: Use positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

- Data Reproducibility: Standardize solvent systems (e.g., DMSO for solubility) to minimize variability in pharmacological screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.